Product packaging for Magnesium ascorbyl phosphate(Cat. No.:CAS No. 114040-31-2)

Magnesium ascorbyl phosphate

Cat. No.: B1142184
CAS No.: 114040-31-2
M. Wt: 278.39 g/mol
InChI Key: ACFGRWJEQJVZTM-LEJBHHMKSA-L
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Description

Significance and Role of Stabilized Ascorbate (B8700270) Derivatives in Scientific Investigations

L-ascorbic acid, the pure form of Vitamin C, is a potent antioxidant essential for various biological processes. However, its utility in experimental and formulation studies is hampered by its inherent instability; it readily oxidizes and degrades when exposed to light, oxygen, and neutral pH environments. cosmacon.demdpi.comlotioncrafter.com This instability can lead to a loss of efficacy and complicates the interpretation of research findings.

To overcome these limitations, stabilized ascorbate derivatives have been synthesized. Magnesium Ascorbyl Phosphate (B84403) is one of the most prominent and stable of these derivatives. lotioncrafter.comspecialchem.com By phosphorylating the hydroxyl group at the C-2 position of the ascorbic acid molecule, the most unstable part of the molecule is protected, resulting in a compound that is significantly more resistant to oxidation. unilongmaterial.comdrugbank.com This stability ensures a consistent and reliable delivery of the active vitamin C moiety in research settings, making it an invaluable tool for scientific investigations where reproducibility and controlled activity are paramount. stanfordchem.com In aqueous solutions, MAP retains over 95% of its potency even at elevated temperatures. specialchem.com

Evolution of Research Interest in Magnesium Ascorbyl Phosphate

Research interest in this compound has evolved from its initial use in cosmetics to more advanced biomedical applications. Initially, it was prized in dermatological research and cosmetic science for its stability in formulations, allowing for products with a longer shelf life and consistent performance. watson-int.com Its effects on skin, such as antioxidant protection and inhibition of melanin (B1238610) production, were primary areas of study. specialchem.com

More recently, the scope of MAP research has broadened considerably. Scientists are now exploring its utility in advanced therapy medicinal products (ATMPs) and tissue engineering. sigmaaldrich.comeuropa.eu Studies have demonstrated its positive effects on various cell types, including promoting collagen synthesis in tenocytes and enhancing bone formation by osteoblasts, opening new avenues for its application in regenerative medicine and cell-based therapies. myskinrecipes.comscience.gov This shift reflects a growing appreciation for MAP's biological functionalities beyond its basic antioxidant properties.

Multidisciplinary Research Perspectives on this compound

The unique properties of MAP have made it a subject of interest in a wide range of scientific fields:

Dermatology and Cosmetic Science: MAP is extensively studied for its role in skin health. Research focuses on its ability to act as an antioxidant, protect skin cells like keratinocytes from UVA-induced damage, reduce hyperpigmentation by inhibiting tyrosinase, and stimulate collagen synthesis. cosmacon.despecialchem.comnih.gov

Cell Biology: In cell culture studies, MAP is used as a stable source of vitamin C to investigate cellular processes. It has been shown to regulate inflammatory biomarkers in sebocytes, promote the proliferation and collagen deposition of tenocytes, and induce differentiation in osteoblasts. drugbank.commyskinrecipes.comscience.gov Its role in protecting various cell types from oxidative stress is a key area of investigation. stanfordchem.comnih.gov

Tissue Engineering and Regenerative Medicine: Because of its crucial role in collagen synthesis, MAP is being investigated as a supplement in culture media for developing tissue scaffolds and engineered tissues. europa.eumyskinrecipes.com Its ability to promote the formation of the extracellular matrix is vital for these applications.

Pharmacology and Drug Delivery: Researchers are developing advanced delivery systems, such as vesicular carriers (ethosomes and niosomes), to enhance the penetration of MAP into the skin and control its release for therapeutic purposes like treating melasma. researchgate.nethaihangchem.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

114040-31-2

Molecular Formula

C6H7MgO9P

Molecular Weight

278.39 g/mol

IUPAC Name

magnesium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-oxido-5-oxo-2H-furan-4-yl] hydrogen phosphate

InChI

InChI=1S/C6H9O9P.Mg/c7-1-2(8)4-3(9)5(6(10)14-4)15-16(11,12)13;/h2,4,7-9H,1H2,(H2,11,12,13);/q;+2/p-2/t2-,4+;/m0./s1

InChI Key

ACFGRWJEQJVZTM-LEJBHHMKSA-L

SMILES

C(C(C1C(=C(C(=O)O1)O)O)O)O.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Mg+2].[Mg+2].[Mg+2]

Isomeric SMILES

C([C@@H]([C@@H]1C(=C(C(=O)O1)OP(=O)(O)[O-])[O-])O)O.[Mg+2]

Canonical SMILES

C(C(C1C(=C(C(=O)O1)OP(=O)(O)[O-])[O-])O)O.[Mg+2]

Origin of Product

United States

Chemical and Physical Properties

Magnesium Ascorbyl Phosphate (B84403) is the magnesium salt of L-ascorbic acid-2-phosphate. Its chemical structure confers significantly greater stability than L-ascorbic acid, particularly in aqueous solutions at neutral pH.

PropertyDataSource(s)
Chemical Name Magnesium L-ascorbyl-2-phosphate nih.govchemicalbook.comtianfuchem.com
INCI Name Magnesium Ascorbyl Phosphate cosmacon.de
CAS Number 113170-55-1 sigmaaldrich.com
Molecular Formula Multiple forms exist, commonly cited as: C₆H₇MgO₉P or C₁₂H₁₂Mg₃O₁₈P₂ sigmaaldrich.comchemicalbook.comnih.gov
Molecular Weight ~278.39 g/mol (for C₆H₇MgO₉P) or ~759.22 g/mol (for the dihydrate sesquimagnesium salt) nih.govgoogle.com
Appearance White to pale yellowish crystalline powder drugbank.comscience.govnih.gov
Solubility Freely soluble in water cosmacon.de
pH (3% aq. solution) 7.0 - 8.5 science.gov
Stability Stable in aqueous solutions, particularly at pH > 7; light-stable and oxygen-stable. cosmacon.despecialchem.comscience.gov

Advanced Analytical Techniques for Magnesium Ascorbyl Phosphate Quantification and Characterization in Research Matrices

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC stands as a cornerstone for the analysis of MAP, offering high resolution and sensitivity. Various HPLC modes have been developed to address the challenges posed by the compound's polarity and the complexity of sample matrices.

Reversed-Phase HPLC (RP-HPLC) for Purity and Content Determination

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely adopted method for determining the purity and content of MAP. ncl.edu.twjfda-online.com Due to MAP's high polarity, standard C18 columns can present challenges in retention. jfda-online.com To overcome this, specific columns, such as those with a cyano-propyl or an amino-packing, are sometimes employed. jfda-online.comnih.gov Another strategy involves adjusting the mobile phase to an acidic pH, which enhances retention on high acid-resistant reverse-phase C18 columns. jfda-online.com

A typical RP-HPLC method might utilize a C18 analytical column with a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier like methanol (B129727) or acetonitrile (B52724). ncl.edu.twnih.govresearchgate.net For instance, a method for the simultaneous determination of several whitening agents, including MAP, used a Cosmosil 5 C18-AR-II column with a mobile phase of 0.05 M KH2PO4 buffer (pH 2.5) and methanol (99:1, v/v). ncl.edu.twjfda-online.com Detection is commonly performed using a UV detector, with wavelengths set around 236 nm to 280 nm depending on the specific application and other compounds present. ncl.edu.twnih.gov

The validation of these methods demonstrates their reliability, with linearity often established over a specific concentration range and correlation coefficients (r²) exceeding 0.999. jfda-online.comnih.govjfda-online.com Precision, assessed by intra- and inter-day relative standard deviations (RSD), is typically found to be low, indicating good reproducibility. jfda-online.comnih.govjfda-online.com

Table 1: Example of RP-HPLC Method Parameters for MAP Analysis

Parameter Condition
Column Cosmosil 5 C18-AR-II (4.6 mm i.d. x 250 mm) ncl.edu.twjfda-online.com
Mobile Phase 0.05 M KH2PO4 buffer (pH 2.5) : Methanol (99:1, v/v) ncl.edu.twjfda-online.com
Flow Rate 0.9 mL/min ncl.edu.tw
Detection UV at 280 nm ncl.edu.twjfda-online.com
Internal Standard Pyridoxine ncl.edu.twjfda-online.com
Injection Volume 20 µL ncl.edu.tw

| Retention Time of MAP | 4.6 min ncl.edu.tw |

This table presents an example of RP-HPLC conditions and is not an exhaustive list of all possible methods.

Ion-Pair Chromatography Applications

Ion-pair chromatography is a powerful variation of RP-HPLC that is particularly well-suited for the analysis of ionic and highly polar compounds like MAP. nih.govoup.com This technique involves the addition of an ion-pairing reagent to the mobile phase. The reagent, which has a hydrophobic tail and an ionic head, forms a neutral ion pair with the charged analyte (MAP). This increases the hydrophobicity of the analyte, leading to enhanced retention on a reversed-phase column.

Tetrabutylammonium (B224687) (TBA) salts, such as tetrabutylammonium bromide or tetrabutylammonium hydroxide (B78521), are commonly used ion-pairing reagents for the analysis of MAP. nih.govoup.com The concentration of the ion-pairing reagent, the pH of the mobile phase, and the proportion of organic modifier are critical parameters that must be optimized to achieve the desired separation. oup.com

For example, a method for the simultaneous determination of MAP and kojic acid utilized a C18 microbore column with a mobile phase containing 0.5mM tetrabutylammonium bromide and 0.05M phosphate buffer (pH 5) with 5% methanol. oup.comnih.govpopline.org This approach allows for the sensitive and reliable quantification of MAP in complex matrices like cosmetic creams. nih.govoup.com

Table 2: Ion-Pair Chromatography Method for MAP and Melatonin (B1676174)

Parameter Condition
Column BDS C18 analytical column (250 x 4.6 mm i.d., 5 µm) nih.govresearchgate.net
Mobile Phase 0.020 M tetrabutylammonium hydroxide and 0.025 M potassium dihydrogen phosphate (pH 6.8) mixed with acetonitrile (77:23, v/v) nih.govresearchgate.net
Flow Rate 1.00 mL/min nih.govresearchgate.net
Detection UV at 260 nm nih.govresearchgate.net
Internal Standard Chlorthalidone nih.govresearchgate.net
Retention Time of MAP 6.55 min nih.govresearchgate.net
Linear Range for MAP 1.00-10.00 µg/mL nih.govresearchgate.net

| Quantitation Limit for MAP | 0.69 µg/mL nih.govresearchgate.net |

This table provides an example of an ion-pair chromatography method and is not intended to be a comprehensive guide.

Simultaneous Quantification with Other Compounds in Complex Matrices

In the context of cosmetic and pharmaceutical formulations, MAP is often present alongside other active ingredients. Therefore, analytical methods capable of simultaneously quantifying MAP and other compounds are highly valuable for quality control and formulation development. ncl.edu.twnih.gov RP-HPLC and ion-pair chromatography are frequently employed for this purpose. ncl.edu.twnih.govoup.com

The development of such methods requires careful optimization of chromatographic conditions to achieve adequate resolution of all analytes. ncl.edu.tw Factors such as the column chemistry, mobile phase composition (including pH and organic modifier content), and detector wavelength must be selected to ensure that each compound can be accurately quantified without interference from others. ncl.edu.twnih.gov

For instance, a single RP-HPLC method has been developed for the simultaneous determination of MAP, ascorbyl glucoside, kojic acid, arbutin (B1665170), and hydroquinone (B1673460) in skin whitening cosmetics. ncl.edu.twjfda-online.comjfda-online.com Another study describes the simultaneous analysis of MAP, imidazolidinylurea, parabens, and ascorbyl palmitate in a commercial cosmetic cream using a cyano-propyl column and a methanol gradient. nih.gov Ion-pair chromatography has also been successfully used for the concurrent analysis of MAP and melatonin in cosmetic creams. nih.gov

Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment

Spectroscopic techniques provide invaluable information regarding the chemical structure and purity of MAP. These methods are often used in conjunction with chromatography to provide a comprehensive characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including MAP. NMR provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the confirmation of its chemical structure.

Research has utilized NMR spectroscopy to confirm the structure of MAP and to identify impurities in commercial samples. researchgate.net By analyzing the chemical shifts, coupling constants, and integration of the signals in the ¹H and ¹³C NMR spectra, it is possible to verify the phosphorylation at the 2-position of the ascorbic acid moiety and to detect the presence of any structural isomers or degradation products. researchgate.net For example, quantitative NMR has been used to achieve a mass balance of approximately 99.9% for commercially available MAP products, identifying new impurities such as ethylation derivatives of open-ring MAP products and phosphorylated derivatives of ascorbic acid. researchgate.net

UV-Visible Spectrophotometry for Concentration and Degradation Monitoring

UV-Visible spectrophotometry is a simple, rapid, and cost-effective technique that can be used for the quantification of MAP in solutions and for monitoring its degradation over time. nih.govrjpbcs.com MAP exhibits a characteristic UV absorbance maximum, which allows for its concentration to be determined using a calibration curve. nih.govrjpbcs.com

The maximum absorption wavelength (λmax) for MAP is typically observed around 251-258 nm in various buffer solutions. nih.govrjpbcs.com This technique is particularly useful for assessing the stability of MAP in different formulations and under various storage conditions. nih.govresearchgate.net By measuring the decrease in absorbance at the λmax over time, the degradation kinetics of MAP can be determined. researchgate.net

However, it is important to note that UV-Vis spectrophotometry can be susceptible to interference from other UV-absorbing compounds that may be present in the sample matrix. Therefore, it is often used as a complementary technique to more selective methods like HPLC, especially for complex formulations. In some cases, derivative spectrophotometry can be employed to resolve overlapping spectra and improve selectivity. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
3-O-ethyl L-ascorbic acid
Acetonitrile
Arbutin
Ascorbic acid
Ascorbyl glucoside
Ascorbyl palmitate
Chlorthalidone
Cholesterol
Hydroquinone
Imidazolidinylurea
Kojic acid
Lecithin
Magnesium ascorbyl phosphate
Melatonin
Methanol
Parabens
Phenoxyethanol
Potassium dihydrogen phosphate
Pyridoxine
Sodium hydroxide
Tetrabutylammonium bromide
Tetrabutylammonium hydroxide

Mass Spectrometry for Impurity Profiling

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is a powerful technique for the impurity profiling of this compound (MAP). ugent.benih.gov This method allows for the separation, identification, and quantification of various impurities that may be present in MAP raw materials, which is crucial for ensuring the quality and consistency of the compound in research applications. ugent.benih.govdntb.gov.ua

The synthesis of MAP can result in various process-related impurities and degradation products. google.comgoogle.com Traditional synthesis routes have been noted to produce numerous by-products, making product separation and purification challenging. google.com Common impurities identified in commercial MAP samples include unreacted starting materials like L-ascorbic acid, as well as by-products from the phosphorylation and purification steps. nih.govbiolyphar.com

Research has shown that different commercial batches of MAP can exhibit varied impurity profiles. nih.gov High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are instrumental in the structural elucidation of these unknown impurities. ugent.benih.gov For instance, studies have identified ethyl derivatives of MAP as impurities, which were further confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net Other identified impurities include ethylation derivatives of open-ring MAP products and various phosphorylated derivatives of ascorbic acid. dntb.gov.ua The use of techniques like hydrophilic interaction liquid chromatography (HILIC) coupled with MS/MS has been effective in identifying these related substances. nih.gov

The typical impurities that can be identified using mass spectrometry are summarized in the table below.

Impurity CategorySpecific ExamplesAnalytical Technique
Starting MaterialsL-ascorbic acidLC-MS/MS, HRMS nih.gov
Synthesis By-productsEthyl derivatives of MAP, Phosphorylated derivatives of ascorbic acidLC-MS/MS, HRMS, NMR nih.govdntb.gov.ua
Degradation ProductsOpen-ring MAP ethylation derivativesLC-MS/MS, HRMS dntb.gov.ua
Inorganic SaltsResidual inorganic salts from synthesisNot typically detected by MS, other methods used. google.com

The ability to detect and identify these impurities is critical for the quality control of MAP used in research, especially in sensitive applications like cell culture media for advanced therapy medicinal products (ATMPs). ugent.benih.govdntb.gov.ua

Method Validation Parameters in Academic Research

The validation of analytical methods is a critical requirement in academic research to ensure that the data generated are reliable, reproducible, and fit for purpose. umm.ac.idkneopen.comnih.gov For the analysis of this compound, several key validation parameters are assessed, particularly for chromatographic methods like High-Performance Liquid Chromatography (HPLC), which is commonly employed. nih.govresearchgate.netjfda-online.com

Key method validation parameters for MAP analysis in research matrices include:

Linearity: This parameter establishes the relationship between the concentration of the analyte and the analytical signal. For MAP, HPLC methods have demonstrated excellent linearity with correlation coefficients (r²) typically greater than 0.999 over a specified concentration range. nih.govjfda-online.comnih.gov

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For MAP assays, RSD values for intra-day and inter-day precision are typically low, for example, 0.49% for precision and less than 6.0% for intra- and inter-day RSD. nih.govnih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. researchgate.net For MAP, the LOQ has been reported to be around 0.69 µg/mL in some methods and as high as 80.0 µg/mL in others, depending on the specific method and matrix. nih.govjfda-online.com

Selectivity/Specificity: This ensures that the analytical method can accurately measure the analyte in the presence of other components such as impurities, degradation products, or matrix components. nih.gov

The table below summarizes typical validation parameters for HPLC methods used in MAP analysis based on academic research findings.

ParameterTypical Value/RangeReference
Linearity (r²)> 0.999 nih.govnih.govjfda-online.comnih.gov
Accuracy (Recovery %)93.5% - 103.3% nih.govjfda-online.com
Precision (RSD %)< 2.4% (intraday and interday) nih.govjfda-online.com
Limit of Quantitation (LOQ)0.69 - 80.0 µg/mL nih.govjfda-online.com

Role as a Reference Standard in Analytical Method Development and Quality Control for Research Materials

This compound serves as a crucial reference standard in the development and validation of analytical methods, as well as in the routine quality control of research materials. nih.govdntb.gov.uanih.gov A reference standard is a highly purified compound used as a measurement base for assessing the identity, strength, quality, and purity of a substance.

In the context of analytical method development, a well-characterized MAP reference standard is essential for:

Method Calibration: Establishing the calibration curve to quantify the amount of MAP in unknown samples. nih.govjfda-online.com

Peak Identification: Confirming the retention time and spectral characteristics of MAP in chromatographic and spectroscopic methods. nih.gov

System Suitability Testing: Ensuring that the analytical system is performing correctly before analyzing samples.

For quality control in a research setting, the MAP reference standard is used to:

Verify the Identity and Purity: Comparing the analytical profile of a test sample of MAP against the reference standard to confirm its identity and assess its purity. oup.com

Quantify the Active Ingredient: Accurately determining the concentration of MAP in research-grade materials, such as those used in cell culture media for the manufacturing of advanced therapy medicinal products. nih.govdntb.gov.ua

Assess Stability: Evaluating the stability of MAP in various formulations and under different storage conditions by monitoring its concentration over time relative to the initial concentration determined using the reference standard. nih.govjcsp.org.pk

The availability of a reliable MAP reference standard underpins the ability to generate consistent and comparable data across different laboratories and research studies, thereby ensuring the quality and reproducibility of scientific findings. nih.gov

Mechanistic Investigations of Magnesium Ascorbyl Phosphate in Biological Systems in Vitro and Ex Vivo Models

Enzymatic Hydrolysis Pathways and Dephosphorylation Kinetics

For magnesium ascorbyl phosphate (B84403) to exert its biological effects, it must first be converted into its active form, L-ascorbic acid, within the skin. inci.guide This bioconversion is a critical step, primarily mediated by enzymatic hydrolysis.

Identification of Relevant Cellular Phosphatases

In vitro studies have shown that when MAP is applied to the skin, it penetrates the epidermis and is dephosphorylated by cellular enzymes to form ascorbic acid. mdpi.com The primary enzymes responsible for this conversion are phosphatases present in skin cells. inci.guidenih.gov Specifically, acidic phosphatases naturally found in the human skin are capable of hydrolyzing the phosphate group from MAP, releasing the active L-ascorbic acid. inci.guide While the complete enzymatic pathway is still under investigation, it is understood that this hydrolysis allows for a sustained release of vitamin C into the skin. nih.govhappyskindays.com

One study on Adj.PC-5 cells suggested that phosphatases in both the culture medium and the cell cytoplasm are responsible for the dephosphorylation of MAP, leading to a slow but steady conversion to ascorbic acid. e-crt.org This controlled release is considered a key advantage of using MAP over the less stable L-ascorbic acid. e-crt.org

Kinetic Characterization of Ascorbic Acid Release

The release of ascorbic acid from MAP is a continuous process, ensuring a sustained physiological effect on the skin. chemicalbook.com The stability of MAP in aqueous solutions, retaining over 95% of its potency at 40°C, allows for this prolonged activity. naturishshop.com

Studies on the degradation kinetics of ascorbic acid have shown that it follows a first-order reaction, with degradation increasing with temperature and oxygen concentration. researchgate.net The stability of MAP and its gradual conversion to ascorbic acid help to mitigate this degradation, ensuring a more consistent availability of the active compound. researchgate.net Research using a stable derivative, ascorbyl 2-phosphate (APM), in cell cultures demonstrated that its slow conversion to ascorbate (B8700270) resulted in sustained levels in the culture medium, maximizing its growth-stimulatory effects. e-crt.org This suggests that the kinetics of ascorbic acid release from MAP are favorable for maintaining its biological activity over time.

Molecular and Cellular Mechanisms of Antioxidant Action

The antioxidant properties of MAP are central to its beneficial effects on the skin. cosmacon.denih.gov Once converted to ascorbic acid, it participates in a range of protective mechanisms against oxidative stress.

Direct Radical Scavenging in Model Systems

As a potent antioxidant, MAP functions by neutralizing free radicals, thereby protecting the skin from oxidative stress, a primary contributor to skin aging. cosmacon.de It donates electrons to neutralize reactive oxygen species (ROS) such as superoxide (B77818) ions and peroxides that are generated upon exposure to UV light. This free radical scavenging ability is a key aspect of its photoprotective effects. mdpi.comnih.gov

Studies have demonstrated that MAP is an effective scavenger of free radicals and can protect against skin damage induced by UVB rays. ellemental.com In biological systems, the released ascorbic acid reduces both oxygen- and nitrogen-based free radicals. mdpi.com

Mitigation of Oxidative Stress in Cell Lines (e.g., keratinocytes, sebocytes)

Research has shown that MAP can effectively mitigate oxidative stress in various skin cell lines. In cultured sebocytes, MAP has been observed to decrease lipid peroxidation induced by stressors like Propionibacterium acnes and UVB radiation. nih.govsemanticscholar.org This suggests that MAP can help prevent the oxidation of sebum, a factor in inflammatory skin conditions. nih.gov

In human keratinocytes, MAP has been shown to protect against UVA-induced damage. nih.govspandidos-publications.com Pre-treatment with MAP suppressed the UVA-induced decrease in cell viability in a concentration-dependent manner. spandidos-publications.comspandidos-publications.com This protective effect is linked to its ability to counteract the generation of reactive oxygen species (ROS) caused by UVA exposure. spandidos-publications.comspandidos-publications.com

Table 1: Effect of Magnesium Ascorbyl Phosphate (MAP) on the Viability of UVA-Irradiated Keratinocytes. spandidos-publications.comspandidos-publications.com
MAP Concentration (µM)Cell Survival Fraction (%)
12551.6
25055.5
50064.8
100076.7

Role in Cellular Redox Homeostasis (e.g., glutathione (B108866) levels)

MAP plays a significant role in maintaining cellular redox homeostasis, partly by influencing the levels of other crucial antioxidants like glutathione (GSH). nih.govspandidos-publications.com Glutathione is a vital tripeptide that protects skin cells from oxidative damage. spandidos-publications.comspandidos-publications.com

Studies on keratinocytes have revealed that UVA irradiation depletes intracellular GSH levels. nih.govspandidos-publications.com However, pre-treatment with MAP was found to suppress this depletion. nih.govspandidos-publications.com The levels of GSH within the cells increased with rising concentrations of MAP, indicating that MAP helps to preserve the cellular antioxidant defense system. nih.govspandidos-publications.com This action is crucial as GSH is involved in directly scavenging ROS and as a co-enzyme in important antioxidant enzymes. spandidos-publications.com

Table 2: Effect of this compound (MAP) on Glutathione (GSH) Levels in UVA-Irradiated Keratinocytes. nih.gov
MAP Concentration (µM)GSH Level (mmol/g protein)
1250.344
2500.388
5000.456
10000.500

Photoprotective Mechanisms at the Cellular and Molecular Level

MAP demonstrates significant photoprotective effects at the cellular and molecular level, primarily through its antioxidant capabilities. nih.gov It has been shown to protect skin cells from the damaging effects of ultraviolet (UV) radiation. mdpi.com

Attenuation of UV-Induced Oxidative Damage in Keratinocytes

MAP plays a crucial role in mitigating UV-induced oxidative damage in keratinocytes, the primary cells of the epidermis. Exposure to UVA radiation leads to the generation of reactive oxygen species (ROS), which can cause significant cellular damage. spandidos-publications.comspandidos-publications.com Studies have shown that MAP can protect keratinocytes from this oxidative stress. spandidos-publications.comspandidos-publications.comnih.gov

One of the key mechanisms by which MAP exerts its protective effect is by suppressing the depletion of glutathione (GSH), a major intracellular antioxidant. spandidos-publications.comspandidos-publications.comnih.gov In studies on human keratinocyte cell lines (HaCaT cells), pretreatment with MAP before UVA irradiation was found to increase cell viability and prevent the reduction of intracellular GSH levels. spandidos-publications.comspandidos-publications.com This suggests that MAP helps to maintain the cellular antioxidant defense system, thereby protecting the cells from UVA-induced damage. spandidos-publications.comspandidos-publications.comnih.gov

Furthermore, MAP has been observed to decrease lipid peroxidation, a marker of oxidative damage, in cultured sebocytes that were exposed to UVB radiation. nih.govnih.gov This indicates that MAP can effectively neutralize the harmful effects of free radicals generated by UV exposure. nih.govnih.gov

Influence on Cellular Responses to UV Radiation (e.g., cell viability, DNA repair pathways in vitro)

MAP has a demonstrable positive influence on the viability of keratinocytes following exposure to UV radiation. spandidos-publications.comspandidos-publications.comnih.gov In vitro studies have shown that pretreating human keratinocytes with MAP before UVA irradiation leads to a dose-dependent increase in cell survival. spandidos-publications.comspandidos-publications.comnih.gov For instance, at a UVA dose of 8 J/cm², the cell survival fraction increased with rising concentrations of MAP. spandidos-publications.comnih.gov

While direct evidence on MAP's influence on specific DNA repair pathways in keratinocytes is still emerging, its ability to reduce oxidative stress is intrinsically linked to protecting DNA from damage. spandidos-publications.com By scavenging ROS, MAP helps to prevent the initial DNA lesions caused by UV radiation. spandidos-publications.comspandidos-publications.com Furthermore, glutathione, which MAP helps to preserve, is known to be involved in DNA repair processes. spandidos-publications.com

Table 1: Effect of this compound on Keratinocyte Viability after UVA Irradiation (8 J/cm²)
MAP Concentration (µM)Cell Survival Fraction (%)
12551.6
25055.5
50064.8
1000 (1 mM)76.7

Modulation of Cellular Biosynthetic Processes

MAP has been shown to actively modulate key biosynthetic processes within skin cells, contributing to the maintenance and repair of the dermal matrix.

Stimulation of Collagen Synthesis in Cultured Cells

A significant body of in vitro research has established that MAP stimulates collagen synthesis in cultured dermal fibroblasts. karger.comnih.govcolab.ws This effect is comparable to that of ascorbic acid, which is known to be essential for this process by increasing the transcription of collagen genes. karger.comnih.govcolab.ws

Studies comparing MAP to ascorbic acid have found them to be equivalent in their ability to stimulate collagen synthesis in a dose- and time-dependent manner. karger.comnih.gov This makes MAP a valuable and more stable alternative to ascorbic acid for promoting collagen production in long-term cell culture experiments. karger.comnih.gov The stimulation of collagen synthesis is a critical factor in maintaining skin structure and elasticity. farmaciajournal.com

Table 2: Comparative Efficacy of Ascorbic Acid and this compound on Collagen Synthesis
CompoundEfficacy in Stimulating Collagen SynthesisReference
Ascorbic AcidEquivalent to this compound karger.comnih.gov
This compoundEquivalent to Ascorbic Acid karger.comnih.gov

Influence on Extracellular Matrix Remodeling Factors (e.g., Matrix Metalloproteinases in sebocytes)

MAP has been shown to influence the expression of enzymes involved in the remodeling of the extracellular matrix, such as matrix metalloproteinases (MMPs). In cultured sebocytes, MAP treatment has been found to decrease the expression of MMPs. nih.govscienceopen.comresearchgate.net

Specifically, in a study where sebocytes were treated with lipopolysaccharide (LPS) to induce an inflammatory response and increase MMP expression, the addition of MAP was able to counteract this effect and reduce the expression of MMP-9. nih.govresearchgate.net This suggests that MAP can help to regulate the breakdown of the extracellular matrix, which is a crucial aspect of maintaining skin integrity and preventing the pathological changes associated with inflammation. nih.gov

Regulation of Cellular Signaling Pathways and Gene Expression in Model Systems

Recent research has begun to uncover the role of MAP in regulating specific cellular signaling pathways and gene expression, extending its known functions beyond its antioxidant and collagen-boosting properties.

In a study using osteoblast-like cells, MAP was found to promote bone formation by activating the Calcium/calmodulin-dependent serine/threonine kinase IIα (CaMKIIα) signaling pathway. researchgate.netnih.gov This activation led to a subsequent increase in the phosphorylation of ERK1/2 and CREB, and an elevation in C-FOS expression. researchgate.netnih.gov Blocking this pathway negated the positive effects of MAP on these cells. researchgate.netnih.gov

Furthermore, in human keratinocyte HaCaT cells, MAP was shown to attenuate the cell growth inhibition and apoptosis induced by the drug sorafenib. jst.go.jp This protective effect was associated with MAP's ability to inhibit the decrease in signal transducer and activator of transcription 3 (STAT3) phosphorylation. jst.go.jp

In cultured sebocytes, MAP has been shown to regulate the gene expression of several inflammatory biomarkers. nih.govresearchgate.netnih.gov Treatment with MAP decreased the gene expression of interleukin (IL)-1β, IL-8, tumor necrosis factor (TNF)-α, and MMP-9. nih.govresearchgate.net It also reduced the expression of Toll-like receptor (TLR)-4. nih.govresearchgate.netnih.gov When sebocytes were stimulated with LPS to mimic an inflammatory condition, MAP was able to decrease the LPS-induced upregulation of these genes. nih.govresearchgate.net These findings highlight MAP's potential to modulate inflammatory signaling at the genetic level. nih.govresearchgate.net

Impact on Inflammatory Cytokines in Sebocytes

This compound (MAP) has demonstrated notable anti-inflammatory effects in cultured sebocytes by modulating the expression of various inflammatory cytokines. nih.govnih.gov Research has shown that MAP can inhibit the production of key inflammatory mediators, particularly in response to stimulants like Propionibacterium acnes (P. acnes) and lipopolysaccharide (LPS). nih.govnih.gov

In studies involving cultured sebocytes stimulated with P. acnes or irradiated with UVB, MAP was found to inhibit the increased expression of Interleukin-1β (IL-1β). nih.govsemanticscholar.org IL-1β is a significant marker of inflammation in acne. nih.gov However, in the same studies, MAP did not show an inhibitory effect on the expression of Interleukin-6 (IL-6), Interleukin-8 (IL-8), or Tumor Necrosis Factor-alpha (TNF-α) induced by P. acnes or UVB radiation. nih.govsemanticscholar.org

Conversely, when sebocytes were treated with LPS, a component of Gram-negative bacteria, MAP was able to decrease the production of IL-1β, IL-8, and TNF-α. nih.gov IL-8 is recognized for its role as a chemotactic factor for neutrophils, which are involved in the inflammatory process. nih.gov TNF-α can trigger the production of other cytokines and reactive oxygen species. nih.gov

The anti-inflammatory action of MAP is also linked to its antioxidant properties, as it can reduce lipid peroxidation in sebocytes, a process that can be stimulated by both P. acnes and UVB radiation. nih.gov

Table 1: Effect of this compound on Inflammatory Cytokine Expression in Sebocytes

StimulantCytokineEffect of MAP TreatmentReference
P. acnesIL-1βInhibited increased expression nih.govsemanticscholar.org
P. acnesIL-6No inhibition of increased expression nih.govsemanticscholar.org
P. acnesIL-8No inhibition of increased expression nih.govsemanticscholar.org
P. acnesTNF-αNo inhibition of increased expression nih.govsemanticscholar.org
UVB RadiationIL-1βDecreased expression nih.govkoreamed.org
UVB RadiationIL-6No decrease in expression nih.govkoreamed.org
UVB RadiationIL-8No decrease in expression nih.govkoreamed.org
UVB RadiationTNF-αNo decrease in expression nih.govkoreamed.org
Lipopolysaccharide (LPS)IL-1βDecreased production nih.gov
Lipopolysaccharide (LPS)IL-8Decreased production nih.gov
Lipopolysaccharide (LPS)TNF-αDecreased production nih.gov

Effects on Antimicrobial Peptides (AMPs) and Toll-like Receptors (TLR-4) in Sebocytes

Research indicates that this compound (MAP) can influence the expression of antimicrobial peptides (AMPs) and Toll-like Receptor 4 (TLR-4) in cultured sebocytes. nih.govresearchgate.netnih.gov These molecules are integral components of the skin's innate immune system.

In a study where sebocytes were treated with lipopolysaccharide (LPS), a potent inflammatory stimulus, a subsequent treatment with MAP led to a decrease in the expression of AMPs and TLR-4. nih.govresearchgate.net Specifically, the gene expression of the AMP LL-37 was shown to be decreased after treatment with MAP. researchgate.net When treated with LPS alone, the expression of both AMPs and TLR-4 was increased. nih.govresearchgate.netnih.gov However, the combination of MAP and LPS resulted in a decreased expression of these markers. nih.govresearchgate.net

This suggests that MAP may help to modulate the inflammatory response in sebocytes by downregulating the expression of these key immune-related molecules. emjreviews.com

Table 2: Effect of this compound on AMPs and TLR-4 in Sebocytes

TreatmentEffect on Antimicrobial Peptides (AMPs)Effect on Toll-like Receptor 4 (TLR-4)Reference
MAP aloneDecreased expressionDecreased expression nih.govresearchgate.netnih.gov
LPS aloneIncreased expressionIncreased expression nih.govresearchgate.netnih.gov
MAP and LPS combinationDecreased expressionDecreased expression nih.govresearchgate.net

Interactions with Other Biological Molecules and Cofactors (e.g., coenzyme Q10)

This compound (MAP) has been shown to interact with other biological molecules, notably demonstrating protective effects in conjunction with coenzyme Q10 (CoQ10) in keratinocytes. spandidos-publications.comnih.gov

In a study investigating the effects of UVA irradiation on human keratinocytes, both MAP and CoQ10 were found to protect the cells from UVA-induced death. spandidos-publications.com This protective effect was demonstrated by an increase in cell viability after pre-treatment with either MAP or CoQ10 before UVA exposure. spandidos-publications.com

A key mechanism underlying this protection appears to be the suppression of intracellular glutathione (GSH) depletion. spandidos-publications.comnih.govspandidos-publications.com UVA irradiation leads to a decrease in the levels of GSH, a crucial cellular antioxidant. spandidos-publications.com However, pre-treatment with MAP or CoQ10 was shown to mitigate this depletion, thereby helping to maintain the cellular antioxidant defense system. spandidos-publications.comnih.govspandidos-publications.com The study revealed that both MAP and CoQ10 could protect keratinocytes against UVA irradiation, possibly by increasing the levels of GSH. nih.govspandidos-publications.comresearchgate.net

Table 3: Protective Effects of MAP and Coenzyme Q10 on UVA-Irradiated Keratinocytes

TreatmentEffect on Cell ViabilityEffect on Intracellular GSH LevelsReference
MAPIncreased survival fractionIncreased levels spandidos-publications.comnih.govspandidos-publications.com
Coenzyme Q10Increased survival fractionIncreased levels spandidos-publications.comnih.govspandidos-publications.com

Formulation Science and Advanced Delivery Systems for Magnesium Ascorbyl Phosphate in Research Applications

Strategies for Enhancing Chemical Stability within Formulated Systems

Magnesium Ascorbyl Phosphate (B84403) (MAP) is a water-soluble and stable derivative of Vitamin C. clinikally.comlotioncrafter.comformulatorsampleshop.com Unlike L-Ascorbic Acid, it is less susceptible to oxidation and does not readily degrade in formulations containing water. lotioncrafter.comformulatorsampleshop.com

Influence of pH, Temperature, and Light on Degradation.

The stability of Magnesium Ascorbyl Phosphate (MAP) is significantly impacted by pH, temperature, and light.

pH: MAP's stability is pH-dependent. It is most stable in formulations with a pH between 6.0 and 7.0. lotioncrafter.com Discoloration and degradation can occur at a pH below 6. lotioncrafter.comformulatorsampleshop.comulprospector.com In aqueous solutions, MAP is stable at a pH greater than 7. gdch.de The introduction of a phosphoric group protects the molecule from the breakup of the enediol system, making MAP a very stable derivative of vitamin C. researchgate.net

Temperature: MAP demonstrates good thermal stability. Studies have shown it retains over 95% of its potency at 40°C in aqueous solutions without pH adjustment. lotioncrafter.com It is also stable at 80°C for up to 20 hours, allowing for its inclusion in the water phase of a formulation before heating. lotioncrafter.com

Light: MAP is considered to be light-stable. lotioncrafter.comulprospector.com However, as with any active ingredient, protection from direct light is recommended to maintain long-term stability. formulatorsampleshop.com

FactorInfluence on MAP StabilityOptimal Conditions
pH May discolor in formulations with a pH below 6.0. lotioncrafter.comformulatorsampleshop.comBest used in products with a final pH between 6.0 and 7.0. lotioncrafter.com
Temperature Retains over 95% of its potency at 40°C in aqueous solutions. lotioncrafter.comStable at 80°C for up to 20 hours. lotioncrafter.com
Light Considered light-stable. lotioncrafter.comulprospector.comShould be protected from direct light. formulatorsampleshop.com

Role of Excipients and Stabilizers (e.g., antioxidants, chelating agents).

Excipients are crucial for maintaining the chemical and physical stability of active pharmaceutical ingredients. amazonaws.com

Antioxidants: The antioxidant effect of MAP can be increased by combining it with L-ascorbic acid and/or vitamin E. ulprospector.com Other antioxidants like green tea extract can also be included in formulations. clinikally.com

Chelating Agents: These substances form stable water-soluble complexes with metals and are used as stabilizers to complex heavy metals that might promote instability. unc.edu Chelating agents such as EDTA (Ethylenediaminetetraacetic Acid) protect against metal ion-induced degradation. amazonaws.com

Other Excipients:

Humectants: Ingredients like hyaluronic acid and glycerin help to keep the skin hydrated. clinikally.com

Soothing Agents: Niacinamide and chamomile can help soothe the skin. clinikally.com

Peptides: These can complement the benefits of MAP and address various skin concerns. clinikally.com

Packaging Considerations for Stability Maintenance.

To prevent degradation, MAP products should be in airtight, opaque containers. clinikally.com Airless dispensers and pump bottles are effective at protecting the product from air and light. clinikally.com It is also important to store the product protected from direct light and humidity at a temperature between 10°-25°C (50°-77°F). formulatorsampleshop.com

Microencapsulation and Nanoencapsulation Technologies

Encapsulating topical hypopigmenting drugs within nanocarrier-based delivery systems can enhance drug permeation, improve therapeutic potential, and increase stability against degradation. nih.gov

Liposomal Delivery Systems and Vesicular Carriers (e.g., ethosomes, niosomes).

Due to the low stability of ascorbic acid in cosmetic formulations, the stabilized derivative, MAP, has been formulated into vesicular carriers like ethosomes and niosomes. nih.govnih.gov This approach aims to deliver MAP to the skin, enhance permeation, and achieve an effective response. nih.govnih.gov

Liposomes: These are a specific type of vesicle composed of concentric bilayers that can encapsulate large amounts of both hydrophilic and hydrophobic active ingredients. specialchem.comspecialchem.com The encapsulation of MAP in liposomes enhances the diffusion of this pro-vitamin into the skin. specialchem.comspecialchem.com

Ethosomes and Niosomes: A study comparing ethosomal and niosomal gels of MAP found that the ethosomal gel showed a clinically and statistically significant decrease in melanin (B1238610) levels after one month, while the niosomal gel showed similar results after six months. nih.gov This suggests that a combination of MAP ethosomes and niosomes could be a promising approach for skincare formulations. nih.govconsensus.app

Polymeric Nanoparticles and Microparticles for Controlled Release.

Polymeric nanoparticles have been utilized for the topical administration of drugs for managing hyperpigmentation. nih.gov The release of a drug from these nanoparticles involves polymer swelling through hydration and drug release via diffusion or enzymatic cleavage. nih.gov Chitosan, a biocompatible and FDA-approved polymer, is one such material used for cutaneous drug delivery. nih.gov

Hydrogels are another delivery system that has been explored for MAP. rsc.orgresearchgate.net MAP loaded into a gelatin methacrylate (B99206) hydrogel can achieve sustained release. researchgate.net This type of scaffold supplies phosphorus-containing compounds to promote bone repair without the need for an external calcium source. researchgate.net

Encapsulation in Collagen-based Microspheres and Silica (B1680970) Nanoparticles

The inherent instability of vitamin C derivatives like this compound (MAP) in various formulations necessitates the development of advanced delivery systems to protect the molecule and enhance its delivery. Encapsulation within microspheres and nanoparticles represents a significant strategy in achieving these goals.

Collagen-based Microspheres: Encapsulation of MAP in microspheres composed of marine-derived collagen and chondroitin (B13769445) sulfate (B86663) is a technique utilized to improve the stability of this vitamin C derivative. surgicalcosmetic.org.br This approach aims to facilitate a more controlled and prolonged release of MAP into the epidermis through enzymatic degradation of the microsphere structure. surgicalcosmetic.org.br Research has shown that oil-in-water (O/W) emulsions containing MAP encapsulated in collagen-based microspheres (EMAP) exhibit greater chemical stability compared to formulations with unencapsulated MAP. researchgate.net This enhanced stability is a key factor in maintaining the efficacy of the active ingredient over time. researchgate.net

Silica Nanoparticles (SiNPs): Porous silica nanoparticles have been investigated as carriers for ascorbyl phosphate (AP), a related vitamin C derivative, to address its long-term stability issues under physiological conditions. researchgate.netnih.gov In one study, AP was loaded into SiNPs through a one-step procedure involving the hydrolysis and condensation of tetraethylorthosilicate. researchgate.netnih.gov This process resulted in spherical, porous nanoparticles with high loading efficiency and the ability to provide a sustained release of the active compound over several days. researchgate.netnih.gov These AP-loaded SiNPs were found to be non-toxic and supportive of human skin fibroblast cell proliferation at certain concentrations. nih.gov The findings suggest that such nanoparticle formulations can maintain a sustained release of the vitamin C derivative, which is beneficial for applications like wound healing. nih.gov

Advanced Permeation Enhancement Methodologies (Ex Vivo and In Vitro Skin Models)

The hydrophilic nature of this compound (MAP) presents a challenge for its effective penetration through the lipophilic stratum corneum of the skin. scirp.orgbiomolther.org To overcome this barrier, various permeation enhancement methodologies are being explored using ex vivo and in vitro skin models.

Chemical Penetration Enhancers and their Mechanisms of Action

Chemical penetration enhancers (CPEs) are compounds that temporarily and reversibly alter the barrier properties of the stratum corneum, thereby facilitating the transport of active ingredients into the skin. mdpi.comtjpr.org

Mechanisms of Action: CPEs can function through one or more of the following mechanisms:

Disruption of Stratum Corneum Lipids: Some CPEs, such as terpenes and azones, disrupt the highly organized lipid structure of the stratum corneum, increasing drug permeation through the intercellular route. tjpr.orgnih.gov

Interaction with Intercellular Proteins: Enhancers like pyrrolidones and dimethyl sulfoxide (B87167) (DMSO) can interact with the protein structures of corneocytes, opening up the intracellular pathway. tjpr.orgnih.govmdpi.com

Improved Partitioning: Solvents like propylene (B89431) glycol and polyethylene (B3416737) glycol can improve the partitioning of a drug into the stratum corneum. nih.gov

Application with MAP: Research has investigated the use of various CPEs to enhance the delivery of vitamin C derivatives, including MAP. mdpi.com For instance, methylsulfonylmethane (MSM) has been studied as a penetration enhancer for MAP. biomolther.org In vitro studies using Franz diffusion cells with hairless mouse skin demonstrated that while MSM decreased the transdermal penetration of MAP, it significantly and dose-dependently increased the intradermal retention of MAP. biomolther.org This suggests that MSM can augment the accumulation of MAP within the skin, which is crucial for its therapeutic effects. biomolther.org Other studies have explored the use of non-ionic surfactants like Polysorbate 20 and Polysorbate 80 to enhance the percutaneous absorption of L-ascorbic acid, a related compound. bioline.org.br These surfactants are thought to increase permeability by emulsifying sebum and altering the lipid domains of the stratum corneum. mdpi.combioline.org.br

Below is a table summarizing the effects of a chemical penetration enhancer on MAP delivery from a research study.

EnhancerConcentrationEffect on Transdermal Penetration of MAPEffect on Intradermal Retention of MAPFold-Increase in Intradermal Retention
Methylsulfonylmethane (MSM)1%DecreasedIncreased-
Methylsulfonylmethane (MSM)5%DecreasedIncreased-
Methylsulfonylmethane (MSM)10%DecreasedProfoundly Increased~200-fold

Data sourced from a study on the effect of MSM on hair growth promotion of MAP. biomolther.org

Physical Delivery Modalities (e.g., Iontophoresis, Microneedles in ex vivo models)

Physical delivery modalities utilize external energy or devices to overcome the skin's barrier function and enhance the delivery of therapeutic agents.

Iontophoresis: This non-invasive technique uses a mild electric current to drive charged molecules across the stratum corneum. scirp.orgscirp.org Since MAP is a hydrophilic and negatively charged ionic molecule, iontophoresis is a suitable method for enhancing its skin penetration. scirp.orgscirp.org In vitro studies using Franz diffusion cells with mouse dorsal skin have shown that applying a cathodic current significantly enhances the penetration of MAP compared to passive diffusion. scirp.org The degree of enhancement is dependent on factors such as current density and the duration of application. scirp.org

Microneedles: Microneedles are microscopic needles that create transient micropores in the skin, bypassing the stratum corneum and allowing for direct delivery of drugs to the underlying tissue. nih.govresearchgate.net Studies have investigated the use of dissolving hyaluronic acid (HA) microneedles for the transdermal delivery of MAP. nih.govresearchgate.net In an in vitro study using porcine ear skin, HA microneedles containing MAP were fabricated. nih.govresearchgate.net The application of these microneedles created microchannels in the skin with depths of approximately 125 μm. nih.gov This method significantly enhanced the delivery of MAP into the skin compared to passive application. nih.govresearchgate.net

The following table presents findings from a study on MAP delivery using hyaluronic acid microneedles.

Delivery MethodMAP Delivered into Skin (μg/cm²)
Passive Delivery44.9 ± 16.3
Hyaluronic Acid Microneedles96.8 ± 3.9

Data from an in vitro study on porcine ear skin. nih.govresearchgate.net

Transfollicular vs. Transdermal Pathway Investigations

The pathways for drug delivery through the skin can be broadly categorized as transdermal (across the stratum corneum) and transappendageal, which includes the transfollicular route (through hair follicles). bioline.org.brnih.gov The transfollicular pathway is considered to be less resistant to certain delivery methods, especially for polar or ionizable drugs. scirp.orgnih.gov

Research comparing the iontophoretic delivery of MAP in hairy versus hairless mouse skin has provided insights into the dominant pathway for this delivery method. scirp.org Studies have shown that the enhancement of MAP penetration by iontophoresis is significantly higher in hairy skin compared to hairless skin. scirp.org This suggests that iontophoretic movement predominantly facilitates the delivery of MAP through the transfollicular pathway. scirp.org The unique structure of the hair follicle's stratum corneum, which is thinner and more permeable, allows for more effective transport into the viable layers of the skin. nih.gov

Rheological and Physicochemical Characterization of this compound Formulations

The rheological and physicochemical properties of topical formulations are critical for their stability, sensory characteristics, and efficacy.

Viscoelastic Properties and Flow Behavior

The viscoelastic properties of a formulation describe its ability to exhibit both viscous and elastic characteristics when undergoing deformation. These properties are crucial for the texture, spreadability, and stability of semi-solid formulations.

Studies have shown that the incorporation of MAP can influence the rheological behavior of emulsions. researchgate.net In one study, oil-in-water emulsions containing MAP were found to exhibit pseudoplastic behavior, meaning their viscosity decreases with increasing shear rate. researchgate.net The presence of MAP also led to an initial increase in thixotropy, which is the time-dependent decrease in viscosity under constant shear. researchgate.net

Formulations containing MAP have also been evaluated for their effects on the viscoelastic properties of the skin. nih.govfarmaciajournal.com In vivo studies have indicated that formulations with MAP can alter the viscoelastic-to-elastic ratio of the skin, suggesting an action in the deeper layers. researchgate.netfarmaciajournal.com The elastic (G') and viscous (G'') moduli are key parameters in characterizing the viscoelastic behavior of formulations. farmaciajournal.com For instance, in poloxamer-based hydrogels, temperature variations can alter these moduli, which in turn affects the texture, adhesiveness, and ease of application of the formulation. farmaciajournal.com

The stability of vitamin C derivatives has been linked to the viscoelastic properties of the formulation. nih.gov It has been noted that preparations with high viscoelastic properties can reduce the hydrolysis of certain vitamin C esters. nih.gov Furthermore, the incorporation of MAP into collagen films has been shown to increase shear viscosity with an increase in shear stress at different shear rates, indicating a stabilizing effect. nih.gov

The table below shows the pH values of different formulations from a study on topical creams.

Formulation (Croda Wax Concentration)Initial pHpH after 60 Days
2%5.856.12
2.5%6.096.25
2.9%6.186.31

Data from a stability evaluation of topical creams containing Arbutin (B1665170) and this compound. jhrlmc.com

Physical Stability Assessment

Influence of Temperature

Temperature is a key factor affecting the stability of cosmetic and pharmaceutical formulations. Studies on aqueous solutions of MAP have shown that it retains over 95% of its potency even when stored at 40°C. lotioncrafter.comnaturishshop.compurenature.co.nztheformulatorshop.com In more complex systems like oil-in-water (O/W) emulsions, MAP also demonstrates significant thermal stability.

One study investigated O/W emulsions containing 2% MAP stored at various temperatures (8°C, 25°C, and 40°C) for four weeks. jcsp.org.pk The physical assessment revealed no liquefaction in the MAP-containing emulsions under any of the storage conditions for the 28-day period. jcsp.org.pk However, slight phase separation was noted after centrifugation in samples stored at 40°C starting from day 21. jcsp.org.pk In terms of thermal stability during formulation, MAP has been found to be stable at 80°C for up to 20 hours, which allows for its inclusion in the water phase prior to heating. lotioncrafter.compurenature.co.nz Conversely, some sources recommend avoiding temperatures above 60°C during the mixing process. myskinrecipes.com Another study reported that MAP is stable for over 90 days across a wide temperature range, including at 45°C and -15°C. cannabeauty.es

Influence of pH

The pH of a formulation is crucial for maintaining the stability of MAP. The compound is most stable in a neutral to slightly alkaline environment. cosmacon.degdch.de Discoloration may occur in formulations with a pH below 6.0. lotioncrafter.comulprospector.compurenature.co.nztheformulatorshop.com The recommended pH range for products containing MAP generally falls between 6.0 and 8.5. cannabeauty.eslotioncrafter.commyskinrecipes.com

Research on topical creams containing MAP and arbutin demonstrated excellent stability with pH values ranging from 5.85 to 6.31 over a 60-day period. jhrlmc.comjhrlmc.com To enhance stability, particularly in complex formulations, the use of a buffering system, such as citric acid and sodium citrate, along with a chelating agent like Disodium EDTA, is often recommended to sequester metal ions that could otherwise compromise MAP's stability. cannabeauty.esnaturishshop.com

Light and Oxidative Stability

This compound is generally regarded as light-stable and oxygen-stable. lotioncrafter.comnaturishshop.compurenature.co.nz Research has confirmed its stability for more than 90 days under daylight conditions. cannabeauty.es The oxidative degradation of MAP is a potential pathway for instability, and it can follow pseudo-first-order kinetics when oxygen is present in excess. jcsp.org.pk

The following tables summarize research findings on the physical stability assessment of formulations containing this compound.

Table 1: Research Findings on the Physical Stability of this compound Formulations

Formulation TypeMAP Conc.Storage ConditionsDurationKey FindingsReference
Aqueous SolutionNot Specified40°C-Retains over 95% of its potency. lotioncrafter.comnaturishshop.comtheformulatorshop.com
O/W Emulsion2%8°C, 25°C, 40°C28 DaysNo liquefaction observed at any temperature. Slight phase separation after centrifugation in samples at 40°C from day 21. jcsp.org.pk
Topical CreamNot Specified8°C, 25°C, 40°C, 40°C + 75% RH28 DaysAll formulations exhibited stability with no phase separation. jhrlmc.com
Topical CreamNot SpecifiedCentrifugation at 4000, 4500, 5000 rpmUp to 60 DaysNo phase separation observed. jhrlmc.comjhrlmc.com
Various FormulationsNot Specified45°C, -15°C, Room Temp., Daylight>90 DaysStable under all tested conditions. cannabeauty.es
During FormulationNot Specified80°C20 HoursConsidered stable for inclusion in the heated water phase. lotioncrafter.compurenature.co.nz

Table 2: Physical Characteristics of a Topical Cream Containing this compound and Arbutin

ParameterDay 0Day 15Day 30Day 60Reference
Color WhiteWhiteOff-WhiteMinimal Change jhrlmc.comjhrlmc.com
Phase Separation NoneNoneNoneNone jhrlmc.comjhrlmc.com
pH Value 6.316.125.955.85 jhrlmc.comjhrlmc.com

Degradation Kinetics and Stability Profiling of Magnesium Ascorbyl Phosphate in Research Environments

Hydrolytic Degradation Pathways and Byproducts

While significantly more stable than L-ascorbic acid, MAP can undergo hydrolysis, particularly under acidic or alkaline conditions. The ester bond linking the phosphate (B84403) group to the ascorbyl moiety is susceptible to cleavage. In the presence of water, this can lead to the formation of ascorbic acid and magnesium phosphate. Further degradation of the liberated ascorbic acid can then occur. gdch.dechinanetsun.commdpi.com The primary byproduct of MAP hydrolysis is L-ascorbic acid, which itself is prone to further breakdown. mdpi.comnih.gov

Oxidative Degradation Mechanisms and Influencing Factors

The instability of Magnesium Ascorbyl Phosphate is primarily a result of its oxidative degradation. jcsp.org.pk While considered oxygen-stable, prolonged exposure can lead to breakdown. lotioncrafter.compurenature.co.nznaturishshop.comsoapandmore.ca This process is influenced by several factors, including the presence of metal ions, which can catalyze oxidation. naturishshop.com For this reason, the inclusion of chelating agents like Disodium EDTA is often recommended in formulations to enhance stability. naturishshop.comfarachem.com The initial concentration of MAP can also affect the extent of its degradation, with more dilute systems sometimes showing a greater percentage of degradation. jcsp.org.pk The antioxidant effect of MAP can be enhanced when combined with L-ascorbic acid and/or vitamin E. ulprospector.comhzrebtech.comyrchemspec.com

Photodegradation Mechanisms and Wavelength Dependence

This compound is generally considered to be light-stable. lotioncrafter.compurenature.co.nznaturishshop.comsoapandmore.camakingcosmetics.com However, it is not entirely impervious to the effects of persistent light exposure. paulaschoice.dk Studies have shown that MAP is unstable under UV light. chinanetsun.com Specifically, ascorbic acid, a potential degradation product of MAP, absorbs ultraviolet radiation in the wavelength range of 229–330 nm and can undergo degradation. nih.gov The generation of free radicals induced by UV radiation can accelerate the loss of ascorbic acid. mdpi.comnih.gov Research indicates that MAP can help protect against UVA irradiation. cir-safety.org

Kinetic Modeling of Decomposition

The degradation of this compound has been shown to follow first-order kinetics. jcsp.org.pk This implies that the rate of degradation is directly proportional to the concentration of MAP remaining. Oxidative reactions, which are a primary cause of MAP instability, are generally second-order but can often be simplified to pseudo-first-order kinetics when oxygen is present in excess. jcsp.org.pk Studies on the thermal degradation of ascorbic acid, a related compound, also report first-order kinetics. nih.gov

Influence of Environmental Conditions (pH, temperature, oxygen presence) on Degradation

The stability of this compound is significantly influenced by environmental factors such as pH, temperature, and the presence of oxygen.

pH: MAP is most stable in a neutral to slightly alkaline pH range. gdch.decosmacon.demyskinrecipes.com Discoloration may occur in formulations with a pH below 6. lotioncrafter.compurenature.co.nznaturishshop.com The optimal pH range for stability is often cited as being between 7.0 and 8.5. farachem.commyskinrecipes.com

Temperature: MAP demonstrates good thermal stability. Studies indicate that it retains over 95% of its potency in aqueous solutions at 40°C. lotioncrafter.compurenature.co.nznaturishshop.comsoapandmore.ca It is also reported to be stable at 80°C for up to 20 hours. lotioncrafter.compurenature.co.nz However, avoiding temperatures above 60°C is recommended during formulation. myskinrecipes.com

Oxygen Presence: Although considered oxygen-stable, the presence of oxygen is a key factor in the oxidative degradation of MAP. lotioncrafter.compurenature.co.nznaturishshop.comsoapandmore.cajcsp.org.pk To minimize degradation, airtight packaging is advisable for formulations containing ascorbic acid and its derivatives. gdch.de

Interactive Table: Stability of this compound under Various Conditions

ParameterConditionStability OutcomeCitation
pH < 6.0May cause discoloration lotioncrafter.compurenature.co.nznaturishshop.com
pH 6.0 - 7.0Recommended for formulations lotioncrafter.compaulaschoice.dk
pH > 7.0Stable in aqueous solutions gdch.de
pH 7.0 - 8.5Recommended pH range for stability farachem.commyskinrecipes.com
Temperature 40°CRetains over 95% potency in aqueous solution lotioncrafter.compurenature.co.nznaturishshop.comsoapandmore.ca
Temperature 80°CStable for up to 20 hours lotioncrafter.compurenature.co.nz
Light GeneralConsidered light-stable lotioncrafter.compurenature.co.nznaturishshop.comsoapandmore.camakingcosmetics.com
Light Persistent ExposureCan lead to diminished efficacy paulaschoice.dk
Light UV LightUnstable chinanetsun.com
Oxygen GeneralConsidered oxygen-stable lotioncrafter.compurenature.co.nznaturishshop.comsoapandmore.ca

Emerging Research Directions and Future Perspectives for Magnesium Ascorbyl Phosphate

Magnesium Ascorbyl Phosphate (B84403) (MAP) continues to be a compound of significant interest in various scientific fields. Its stability and bioactivity make it a promising candidate for novel applications. Emerging research is focused on enhancing its delivery, understanding its mechanisms of action through advanced techniques, and exploring its synergistic potential with other compounds.

Q & A

Q. What are the key mechanisms by which Magnesium Ascorbyl Phosphate (MAP) modulates skin hydration and barrier function?

MAP enhances stratum corneum hydration by stabilizing lipid bilayers and reducing transepidermal water loss. Its phosphorylated structure allows enzymatic conversion to ascorbic acid in the epidermis, promoting collagen synthesis and antioxidant activity. Methodologically, studies utilize in vitro skin models and in vivo corneometry to measure hydration levels, paired with HPLC analysis to track MAP-to-ascorbate conversion rates .

Q. How does MAP’s stability profile compare to other vitamin C derivatives in aqueous formulations?

MAP exhibits superior stability in neutral pH (6.5–7.5) and aqueous environments, retaining >95% potency at 40°C for 8 weeks without pH adjustment. Unlike L-ascorbic acid, it resists oxidation under light and oxygen exposure. Stability testing typically employs accelerated aging protocols (40°C/75% RH) with spectrophotometric quantification of degradation products .

Q. What standardized analytical methods are used to quantify MAP in complex matrices like topical creams?

Reverse-phase HPLC with UV detection (λ = 244 nm) is the gold standard, validated for specificity and linearity (R² > 0.995) in cream matrices. Recent advances include UPLC-MS/MS for simultaneous quantification of MAP with other actives (e.g., arbutin, kojic acid), achieving LOQs as low as 0.1 μg/mL .

Advanced Research Questions

Q. How can researchers design experiments to optimize MAP’s stability in formulations with varying emulsifying agents?

A factorial design approach evaluates variables like emulsifier type (e.g., Croda Wax), concentration (1–5%), and storage conditions. Stability is assessed via droplet size analysis (dynamic light scattering), rheology (viscometry), and accelerated stability chambers. Evidence shows that W/O emulsions with 3% Croda Wax maintain MAP integrity for 6 months at 25°C .

Q. What experimental evidence supports MAP’s synergistic effects with other antioxidants (e.g., melatonin, arbutin) in photoprotection?

Co-formulation studies demonstrate that MAP (2%) + melatonin (0.5%) increases catalase activity by 40% in UV-irradiated human skin models, reducing lipid peroxidation (measured via malondialdehyde assays). Synergy is quantified using isobolographic analysis, with combination indices <1 indicating potentiation .

Q. How do conflicting data on MAP’s dermal penetration efficiency inform methodological refinements?

While some studies report low epidermal penetration (<5% in Franz cells), ultrasound-assisted delivery with microbubbles enhances permeation by 300%. Methodological variables include donor phase pH (optimized to 7.0), receptor fluid composition (PBS vs. ethanol), and use of fluorescent tracers for real-time tracking .

Q. What are the critical parameters for validating MAP’s anti-melanogenic efficacy in 3D skin-equivalent models?

Key metrics include tyrosinase inhibition (IC₅₀ = 0.8 mM via mushroom tyrosinase assays), melanin content reduction (40–60% in MelanoDerm® tissues), and MITF downregulation (qPCR/Western blot). Confocal microscopy visualizes melanosome distribution pre/post-treatment .

Q. How do discrepancies in MAP’s cytotoxicity thresholds across cell lines impact safety assessment protocols?

Primary human keratinocytes show no cytotoxicity up to 10 mM (MTT assays), while fibroblasts tolerate ≤5 mM. Standardized protocols now recommend cell-specific IC₅₀ determinations and inclusion of phosphatase activity controls to account for metabolic variability .

Contradictions and Data Gaps

Q. Why do some studies report minimal photoprotective effects of MAP despite its antioxidant capacity?

Discrepancies arise from formulation pH (suboptimal >8.0 inactivates phosphatase enzymes) and UV exposure protocols (chronic vs. acute). Recent work using solar-simulated radiation (SSR) and MAP-loaded liposomes shows a 50% reduction in thymine dimers vs. controls .

Q. What methodological advancements are needed to resolve debates about MAP’s efficacy in hyperpigmentation?

Longitudinal clinical trials with VISIA-CR® imaging and spectrophotometric melanin indexing (e.g., Mexameter®) are critical. Blinded, split-face studies comparing MAP (2%) to hydroquinone (4%) are ongoing, with interim data showing non-inferiority in 60% of participants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.